REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][O:7][c:8]1[c:9]([F:56])[c:10]([CH:16]([c:17]2[n:18][c:19]([O:28][CH2:29][O:30][C:31]([C:32]([CH2:33][O:34][CH3:35])([CH3:36])[CH3:37])=[O:38])[n:20](-[c:22]3[n:23][cH:24][cH:25][cH:26][n:27]3)[n:21]2)[NH:39][c:40]2[cH:41][cH:42][c:43]([C:46](=[N:47][C:48](=[O:49])[O:50][CH2:51][C:52](=[CH2:53])[CH3:54])[NH2:55])[cH:44][cH:45]2)[cH:11][c:12]([O:14][CH3:15])[cH:13]1.[CH3:57][CH2:58][S:59]([OH:60])(=[O:61])=[O:62].[CH3:63][C:64](=[O:65])[CH3:66]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][O:7][c:8]1[c:9]([F:56])[c:10]([CH:16]([c:17]2[n:18][c:19]([O:28][CH2:29][O:30][C:31]([C:32]([CH2:33][O:34][CH3:35])([CH3:36])[CH3:37])=[O:38])[n:20](-[c:22]3[n:23][cH:24][cH:25][cH:26][n:27]3)[n:21]2)[NH:39][c:40]2[cH:41][cH:42][c:43]([C:46](=[N:47][C:48](=[O:49])[O:50][CH2:51][C:52](=[CH2:53])[CH3:54])[NH2:55])[cH:44][cH:45]2)[cH:11][c:12]([O:14][CH3:15])[cH:13]1.[CH3:57][CH2:58][S:59](=[O:60])(=[O:61])[OH:62]
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Name
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C=C(C)COC(=O)N=C(N)c1ccc(NC(c2nc(OCOC(=O)C(C)(C)COC)n(-c3ncccn3)n2)c2cc(OC)cc(OCCOC(C)=O)c2F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)COC(=O)N=C(N)c1ccc(NC(c2nc(OCOC(=O)C(C)(C)COC)n(-c3ncccn3)n2)c2cc(OC)cc(OCCOC(C)=O)c2F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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C=C(C)COC(=O)N=C(N)c1ccc(NC(c2nc(OCOC(=O)C(C)(C)COC)n(-c3ncccn3)n2)c2cc(OC)cc(OCCOC(C)=O)c2F)cc1
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |